HNE Inhibitory Potency (Ki): Freselestat vs. Sivelestat — 16-Fold Superior Target Affinity
Freselestat inhibits human neutrophil elastase with a Ki of 12.2 nM (reported as 12.16 nM in the emphysema model paper), representing approximately 16-fold higher affinity than the clinically approved comparator Sivelestat (ONO-5046), which has a Ki of 200 nM [1][2]. This difference in target affinity directly translates to the effective concentration required for enzyme inhibition in experimental settings.
| Evidence Dimension | Enzyme inhibition constant (Ki) against human neutrophil elastase (HNE) |
|---|---|
| Target Compound Data | Ki = 12.2 nM (12.16 nmol/L) |
| Comparator Or Baseline | Sivelestat (ONO-5046): Ki = 200 nM |
| Quantified Difference | Freselestat is approximately 16-fold more potent (200/12.2 ≈ 16.4). Note: Alvelestat Ki = 9.4 nM is marginally more potent than Freselestat by approximately 1.3-fold. |
| Conditions | Purified human neutrophil elastase enzymatic assay; Ki determined via standard enzyme kinetics methodology [1][2][3]. |
Why This Matters
A 16-fold difference in Ki means that for equivalent target engagement in an in vitro assay, Sivelestat requires ~16× higher concentration, which alters dose-response curves, potentially introduces off-target effects, and complicates cross-study comparison of published IC50 data.
- [1] Ohmoto K, Yamamoto T, Horiuchi T, et al. Design and synthesis of new orally active nonpeptidic inhibitors of human neutrophil elastase. J Med Chem. 2000;43(26):4927-4929. View Source
- [2] Kuraki T, Ishibashi M, Takayama M, Shiraishi M, Yoshida M. A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-induced emphysema in rats. Am J Respir Crit Care Med. 2002;166(4):496-500. View Source
- [3] Sivelestat (ONO-5046). NCATS Inxight Drugs. Ki = 200 nM, IC50 = 44 nM. View Source
